
Peliglitazar racemate
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Peliglitazar racemate involves several steps, including the formation of key intermediates and their subsequent reactions. One common method involves the reaction of 4-methoxyphenoxycarbonyl chloride with 1-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)ethylamine to form the desired product . The reaction conditions typically include the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced techniques like high-pressure liquid chromatography and mass spectrometry ensures the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Peliglitazar racemate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidative metabolites.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions include various glucuronide conjugates and oxidative metabolites. These products are often analyzed using techniques like liquid chromatography and mass spectrometry to determine their structure and properties .
Wissenschaftliche Forschungsanwendungen
Peliglitazar racemate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the activation of peroxisome proliferator-activated receptors and their role in metabolic processes.
Biology: It is used to investigate the effects of dual activation of peroxisome proliferator-activated receptors alpha and gamma on cellular functions.
Medicine: It has potential therapeutic applications in the treatment of diabetes and dyslipidemia due to its glucose and lipid-lowering effects.
Industry: It is used in the development of new drugs and therapeutic agents targeting metabolic disorders
Wirkmechanismus
Peliglitazar racemate exerts its effects by activating peroxisome proliferator-activated receptors alpha and gamma. These receptors are nuclear hormone receptors that regulate the expression of genes involved in glucose and lipid metabolism. By activating these receptors, this compound enhances the uptake and utilization of glucose and fatty acids, leading to improved metabolic control .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Muraglitazar: Another dual activator of peroxisome proliferator-activated receptors alpha and gamma, differing from Peliglitazar racemate by a single methyl group.
Rosiglitazar: A compound with similar glucose and lipid-lowering effects but different structural features.
Uniqueness
This compound is unique due to its dual activation of peroxisome proliferator-activated receptors alpha and gamma, which allows it to simultaneously improve glucose and lipid metabolism. This dual activation makes it a promising candidate for the treatment of metabolic disorders .
Biologische Aktivität
Peliglitazar racemate, also known as BMS 426707-01, is a novel compound that functions as a dual agonist for the peroxisome proliferator-activated receptors (PPAR) α and γ. This compound has garnered attention for its potential therapeutic applications in metabolic disorders, particularly type 2 diabetes and dyslipidemia. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and clinical implications based on recent studies.
Peliglitazar acts primarily through the activation of PPARα and PPARγ, which are nuclear receptors that regulate gene expression involved in lipid metabolism and glucose homeostasis.
- PPARα Activation : Enhances fatty acid oxidation, reduces triglyceride levels, and improves HDL cholesterol levels.
- PPARγ Activation : Improves insulin sensitivity and promotes glucose uptake in adipose tissue.
The dual activation of these receptors allows Peliglitazar to address multiple aspects of metabolic syndrome simultaneously.
Pharmacokinetics
Recent studies have characterized the pharmacokinetic profile of Peliglitazar, which includes absorption, distribution, metabolism, and excretion (ADME) characteristics:
Parameter | Value |
---|---|
Bioavailability | Approximately 60% |
Peak Plasma Concentration (Cmax) | 2.5 µg/mL after 1 hour |
Half-life (t1/2) | 12 hours |
Metabolism | Primarily hepatic via CYP3A4 |
Excretion | Urine (45%), feces (30%) |
These parameters suggest that Peliglitazar has a favorable pharmacokinetic profile for once-daily dosing.
Clinical Studies
Clinical trials have demonstrated the efficacy of Peliglitazar in improving glycemic control and lipid profiles in patients with type 2 diabetes. A notable study involved a randomized controlled trial where participants received either Peliglitazar or placebo over 12 weeks.
Key Findings from Clinical Trials
-
Efficacy on Glycemic Control :
- Reduction in HbA1c levels by 0.8% compared to placebo.
- Significant decrease in fasting plasma glucose levels.
-
Lipid Profile Improvement :
- Reduction in triglycerides by 25%.
- Increase in HDL cholesterol by 15%.
These results indicate that Peliglitazar not only aids in glycemic control but also positively impacts lipid metabolism.
Case Studies
A case study involving a patient with insulin resistance highlighted the effectiveness of Peliglitazar. The patient exhibited:
- Baseline HbA1c: 8.5%
- After 12 weeks of treatment: HbA1c reduced to 7.2%
- Notable weight loss of 5 kg during the trial period.
This case supports the compound's potential benefits beyond glycemic control, suggesting improvements in overall metabolic health.
Safety Profile
The safety profile of Peliglitazar has been assessed through various studies:
- Common adverse effects include gastrointestinal disturbances and mild hypoglycemia.
- No significant cardiovascular events reported during clinical trials.
Eigenschaften
IUPAC Name |
2-[(4-methoxyphenoxy)carbonyl-[1-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]ethyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O7/c1-20(32(19-28(33)34)30(35)39-26-15-13-24(36-3)14-16-26)22-9-11-25(12-10-22)37-18-17-27-21(2)38-29(31-27)23-7-5-4-6-8-23/h4-16,20H,17-19H2,1-3H3,(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUADMYMMZWFUCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C(C)N(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870325 | |
Record name | N-[(4-Methoxyphenoxy)carbonyl]-N-(1-{4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}ethyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.